Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate
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Overview
Description
Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate is a complex organic compound that features a pyridine ring, an oxadiazole ring, and a thioether linkage
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate is alpha-synuclein (α-syn) . Alpha-synuclein is an intrinsically disordered protein found in the presynaptic terminal of neurons . In pathological conditions, it forms amyloid aggregates that lead to neurotoxicity and neurodegeneration .
Mode of Action
This compound interacts with alpha-synuclein to inhibit its aggregation . The compound has been shown to slightly reduce the α-syn aggregation . This interaction prevents the formation of intraneuronal inclusions, known as Lewy bodies and Lewy neurites, which are characteristic of Parkinson’s disease .
Biochemical Pathways
The compound affects the biochemical pathway involving alpha-synuclein. In its misfolded state, alpha-synuclein aggregates into amyloid fibrils, leading to neuronal pathological inclusions located both in the neuron soma and in axons . This process causes cytotoxicity through different mechanisms such as the increase of lipid membrane permeabilization, mitochondrial damage, and oxidative stress . The compound interferes with this pathway by inhibiting the aggregation of alpha-synuclein .
Pharmacokinetics
The compound’s ability to prevent neurodegeneration induced by the neurotoxin mptp suggests that it can cross the blood-brain barrier .
Result of Action
The compound has been shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine (MPTP)-induced bradykinesia, a symptom of Parkinson’s disease . It also affects the levels of Parkinson’s disease markers after the administration of MPTP . Specifically, it has been shown to prevent the neurodegeneration produced by MPTP, as evidenced by the investigation of the levels of tyrosine hydroxylase (TH) and alpha-synuclein in the midbrain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamido Group Introduction: The resulting thioether is further reacted with ethyl bromoacetate in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether linkage in Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group in the oxadiazole ring can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the nitro group.
Various Esters and Amides: From nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)amino)acetamido)acetate: Similar structure but with an amino group instead of a thioether linkage.
Uniqueness
Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate is unique due to the combination of its oxadiazole ring, thioether linkage, and pyridine moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-[[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-2-20-11(19)7-15-10(18)8-22-13-17-16-12(21-13)9-3-5-14-6-4-9/h3-6H,2,7-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNIRAHKYAEBMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(O1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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